molecular formula C21H17F3N4O3S B11575770 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B11575770
M. Wt: 462.4 g/mol
InChI Key: WGVCLBAKZXYCPP-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, a pyrimidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be introduced through a nucleophilic substitution reaction.

    Coupling with Pyridine and Propanamide: The final step involves coupling the synthesized intermediate with pyridine and propanamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the amide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the pyrimidine ring or amide group.

    Substitution: Substituted derivatives at the sulfanyl linkage.

Scientific Research Applications

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide involves interaction with specific molecular targets. The benzodioxole and pyrimidine rings may interact with enzymes or receptors, while the trifluoromethyl group can enhance binding affinity and metabolic stability. The sulfanyl linkage and amide group may facilitate interactions with proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]propanamide is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of a benzodioxole ring, a trifluoromethyl group, a pyrimidine ring, and a pyridine ring in a single molecule is rare and offers a wide range of chemical and biological activities.

Properties

Molecular Formula

C21H17F3N4O3S

Molecular Weight

462.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C21H17F3N4O3S/c22-21(23,24)18-9-15(14-3-4-16-17(8-14)31-12-30-16)27-20(28-18)32-7-5-19(29)26-11-13-2-1-6-25-10-13/h1-4,6,8-10H,5,7,11-12H2,(H,26,29)

InChI Key

WGVCLBAKZXYCPP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)SCCC(=O)NCC4=CN=CC=C4)C(F)(F)F

Origin of Product

United States

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